molecular formula C10H4Cl2I3NO3 B030768 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride CAS No. 31122-75-5

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

Cat. No. B030768
Key on ui cas rn: 31122-75-5
M. Wt: 637.76 g/mol
InChI Key: HYGGDKPPAGGKNN-UHFFFAOYSA-N
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Patent
US04107286

Procedure details

To 2,4,6-triiodo-5-amino-isophthalic acid dichloride (150 g; 0.252 mole) in DMAC (300 ml) is added acetyl chloride (80 ml; 4 times the theoretical amount). The mixture is stirred overnight in an ice-water bath. It is then poured over water (1.5 liter). The resulting material is then filtered and washed twice with water, after which it is dried in an oven at 45° C, to give 159 g of product (i.e., in a yield of 99%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]([C:11]([Cl:13])=[O:12])=[C:9]([I:14])[C:8]([NH2:15])=[C:7]([I:16])[C:3]=1[C:4]([Cl:6])=[O:5].[C:17](Cl)(=[O:19])[CH3:18].O>CC(N(C)C)=O>[I:1][C:2]1[C:3]([C:4]([Cl:6])=[O:5])=[C:7]([I:16])[C:8]([NH:15][C:17](=[O:19])[CH3:18])=[C:9]([I:14])[C:10]=1[C:11]([Cl:13])=[O:12]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
IC1=C(C(=O)Cl)C(=C(C(=C1C(=O)Cl)I)N)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred overnight in an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting material is then filtered
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
after which it is dried in an oven at 45° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(C(=O)Cl)C(=C(C(=C1C(=O)Cl)I)NC(C)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 159 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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